2,3-Dichlorobenzohydrazide

Description

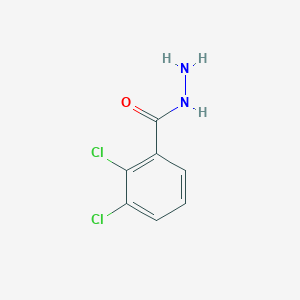

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJDUQVJADYYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397471 | |

| Record name | 2,3-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438197-19-4 | |

| Record name | 2,3-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern pharmacology is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular entities with therapeutic potential. Within this dynamic environment, the hydrazide scaffold has emerged as a privileged structure, a versatile building block for the synthesis of a diverse array of bioactive compounds. This guide focuses on a specific, yet under-explored, member of this family: 2,3-Dichlorobenzohydrazide. While direct research on this compound is limited, its structural motifs are present in molecules with significant biological activities. This document serves as a comprehensive technical resource, synthesizing available information on related compounds to provide a predictive framework for the properties, synthesis, and potential applications of this compound. By examining its constituent parts and the broader class of benzohydrazide derivatives, we can illuminate a path for future research and development.

Molecular Profile and Physicochemical Properties

This compound is a derivative of benzohydrazide, featuring two chlorine atoms at the 2 and 3 positions of the benzene ring. The precise physicochemical properties of this compound are not extensively documented in publicly available databases. However, we can infer its likely characteristics based on the known properties of its structural relatives, such as 2-chlorobenzohydrazide and 2,3-dichlorobenzoic acid.

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Chlorobenzohydrazide[1] | 2,3-Dichlorobenzoic Acid[2] | 2,3-Dichlorobenzaldehyde[3][4] |

| Molecular Formula | C₇H₆Cl₂N₂O | C₇H₇ClN₂O | C₇H₄Cl₂O₂ | C₇H₄Cl₂O |

| Molecular Weight | ~205.05 g/mol | 170.59 g/mol | 191.01 g/mol | 175.01 g/mol |

| Appearance | Likely a white to off-white crystalline solid | White crystalline powder | Solid | White crystalline powder |

| Melting Point | Not available | Not available | 168-170 °C | 64-67 °C |

| Boiling Point | Not available | Not available | Not available | ~242.9 °C |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Not available | Practically insoluble in water | Practically insoluble in water, soluble in organic solvents |

| CAS Number | Not found | 5814-05-1 | 50-45-3 | 6334-18-5 |

The presence of the dichlorinated benzene ring is expected to increase the lipophilicity of the molecule compared to unsubstituted benzohydrazide. The hydrazide functional group provides sites for hydrogen bonding, which will influence its solubility and interactions with biological targets.

Synthesis of this compound and its Derivatives

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned as a two-step process starting from 2,3-dichlorobenzoic acid.

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent reaction with hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 2,3-dichlorobenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[5]

-

Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2,3-dichlorobenzoyl chloride can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

This is the final step to form the hydrazide.

-

Reaction Setup: In a separate flask, dissolve hydrazine hydrate (an excess, typically 1.5-2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Cool the hydrazine solution in an ice bath. Slowly add the 2,3-dichlorobenzoyl chloride (1 equivalent) dropwise with vigorous stirring. The reaction is exothermic.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary, but it is often complete within a few hours.

-

Product Isolation: The product, this compound, will likely precipitate out of the solution. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis of Hydrazone Derivatives

The hydrazide functional group of this compound is a versatile handle for further chemical modifications, most notably through condensation reactions with aldehydes and ketones to form hydrazones. These derivatives often exhibit enhanced biological activity.

Figure 2: General scheme for the synthesis of hydrazone derivatives.

General Protocol for Hydrazone Synthesis:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the desired aldehyde or ketone (1 equivalent).

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux.

-

The resulting hydrazone often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader classes of benzohydrazides and their hydrazone derivatives are known to possess a wide spectrum of pharmacological activities.[6][7] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, some hydrazones have shown potent activity against Mycobacterium tuberculosis.[8] The 2,3-dichloro substitution pattern on the aromatic ring of this compound could potentially enhance its antimicrobial efficacy by increasing its lipophilicity, thereby facilitating its transport across microbial cell membranes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzohydrazide derivatives.[6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases or the generation of reactive oxygen species. The specific substitution on the benzoyl and benzylidene moieties of hydrazones plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines.

Enzyme Inhibition

The hydrazide and hydrazone functionalities can act as effective pharmacophores for enzyme inhibition. For example, derivatives of benzohydrazide have been investigated as inhibitors of various enzymes, including monoamine oxidase and, in some contexts, as having potential interactions with enzymes like GSK-3β.[9] The ability of the hydrazone linkage to form hydrogen bonds and the potential for the dichlorophenyl ring to engage in hydrophobic interactions make this compound derivatives interesting candidates for screening against a range of enzymatic targets.

Mechanism of Action: A Predictive Overview

The precise mechanism of action of this compound would depend on the specific biological context and the molecular target it interacts with. However, based on the known activities of related compounds, several potential mechanisms can be postulated.

-

Enzyme Inhibition: As mentioned, this compound and its derivatives could act as competitive or non-competitive inhibitors of various enzymes. The hydrazide moiety can chelate metal ions in the active sites of metalloenzymes, while the overall structure can mimic the natural substrate or bind to allosteric sites.

-

Interference with Cellular Signaling: Some bioactive small molecules can modulate cellular signaling pathways. For example, they might interfere with protein-protein interactions or affect the phosphorylation state of key signaling proteins.

-

Disruption of Microbial Processes: In the context of antimicrobial activity, the compound could interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.

Figure 3: Potential mechanisms of action for this compound derivatives.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A detailed, validated synthesis protocol for this compound is needed, along with comprehensive characterization of its physicochemical properties.

-

Biological Screening: The compound should be screened against a diverse panel of biological targets, including various microbial strains, cancer cell lines, and a range of enzymes to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: A library of this compound derivatives, particularly hydrazones, should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular target and the signaling pathways involved.

Conclusion

This compound represents a promising, yet largely unexplored, chemical entity. By drawing parallels with the well-established biological activities of the broader benzohydrazide and hydrazone classes of compounds, we can anticipate its potential as a valuable scaffold in drug discovery and development. This technical guide provides a foundational framework for researchers, offering inferred synthetic methodologies and a rationale for exploring its antimicrobial, anticancer, and enzyme inhibitory potential. The path forward requires a systematic investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives to unlock their full therapeutic promise.

References

-

PubChem. 2,3-dichloro-N'-(4-chlorobenzoyl)benzohydrazide. [Link]

-

PubChem. 2,3-Dichlorophenylhydrazine HCl. [Link]

-

The Chemical Profile: Understanding 2,3-Dichlorobenzaldehyde Properties. [Link]

-

The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]

-

PubChem. 2,3-Dichlorobenzamide. [Link]

-

NIH National Center for Biotechnology Information. Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. [Link]

-

PubChem. 2,3-Dichlorobenzaldehyde. [Link]

-

PubChem. 2-Chlorobenzohydrazide. [Link]

-

PubChem. 2,3-Dichlorobenzoic acid. [Link]

- Google Patents. Process for preparing 2,3-dichlorobenzaldehyde.

-

PMC. A review exploring biological activities of hydrazones. [Link]

-

ResearchGate. Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. [Link]

-

The Ohio State University. Libraries for screening. [Link]

-

SciSpace. Biological Activities of Hydrazone Derivatives in the New Millennium. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

A Convenient Synthesis of 1,2,3-Triazoles Using Dichloroacetaldehyde. [Link]

-

Yale Center for Molecular Discovery. Small Molecule Collections. [Link]

-

NIH National Center for Biotechnology Information. Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer. [Link]

- Google Patents.

-

PubMed. A new class of carbonic anhydrase inhibitor. [Link]

-

PubMed. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). [Link]

-

NIH National Center for Biotechnology Information. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). [Link]

-

PubMed. (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][3][10]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay. [Link]

-

PubMed. Mechanistic basis of the inhibition of type II dehydroquinase by (2S)- and (2R)-2-benzyl-3-dehydroquinic acids. [Link]

-

YouTube. Biochemistry | Enzyme Inhibition. [Link]

Sources

- 1. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorobenzoyl chloride | 2905-60-4 [chemicalbook.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 9. (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,3-Dichlorobenzohydrazide: Chemical Properties, Structure, and Synthetic Utility

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzohydrazide, a halogenated aromatic hydrazide of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. We will delve into its core chemical and physical properties, spectroscopic signature, synthesis protocols, and its potential as a versatile building block for novel molecular architectures.

Introduction: The Significance of Hydrazides in Modern Chemistry

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. This unique structural motif imparts a rich and versatile reactivity, establishing hydrazides as crucial intermediates in organic synthesis and as privileged scaffolds in medicinal chemistry.[1][2] The presence of both a nucleophilic terminal amine and an amide-like linkage allows for their transformation into a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[3]

Furthermore, the hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a well-established pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a dichlorinated phenyl ring, as in this compound, introduces specific steric and electronic features that can be exploited to modulate a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable starting material for drug discovery programs.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is fundamental to its application. This compound is defined by the following identifiers and structural features.

-

IUPAC Name: this compound

-

CAS Number: 5003-33-8

-

Molecular Formula: C₇H₆Cl₂N₂O

-

Molecular Weight: 205.04 g/mol

The structure consists of a benzene ring substituted at the 2 and 3 positions with chlorine atoms, and a carbohydrazide group at the 1 position. The ortho and meta positioning of the electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the attached hydrazide moiety.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on its precursors and closely related analogs.

| Property | Value | Source/Reference |

| Appearance | White to off-white crystalline powder | Expected based on analogs[5] |

| Melting Point | 168-170 °C (for 2,3-Dichlorobenzoic acid) | [6] |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF); Insoluble in water. | General property of benzohydrazides |

| Molecular Weight | 205.04 g/mol | Calculated |

Note: The melting point of the parent carboxylic acid is provided as a reference point. The hydrazide is expected to have a distinct, though likely similar, melting point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The following are the expected spectral characteristics for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) In a solvent like DMSO-d₆, the spectrum would exhibit:

-

Aromatic Protons (3H): A complex multiplet pattern between δ 7.4-7.8 ppm. The three adjacent protons on the dichlorinated ring will couple with each other, resulting in overlapping doublet of doublets or triplet-like signals.

-

Amide Proton (-CONH-): A broad singlet typically downfield, above δ 9.5 ppm. Its chemical shift is sensitive to solvent and concentration.

-

Amine Protons (-NH₂): A broad singlet, typically observed between δ 4.5-5.0 ppm.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum would show 7 distinct carbon signals:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 125-140 ppm). The carbons directly bonded to chlorine (C2, C3) will be identifiable, as will the carbon attached to the carbonyl group (C1).

IR (Infrared) Spectroscopy The IR spectrum provides clear evidence of the key functional groups:

-

N-H Stretching: Two distinct bands are expected for the -NH₂ group (symmetric and asymmetric stretches) around 3200-3400 cm⁻¹. A separate, often broader, band for the -CONH- stretch will appear in the same region.[8]

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A significant band around 1520-1550 cm⁻¹.

-

Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed at m/z 204 (M⁺), 206 (M+2), and 208 (M+4) with an approximate ratio of 9:6:1.

-

Key Fragments: Common fragmentation pathways would include the loss of the hydrazino group (-NHNH₂) and cleavage of the benzoyl moiety, leading to a fragment ion for the 2,3-dichlorobenzoyl cation at m/z 173/175/177.[9][10]

Synthesis and Reactivity

5.1. Synthesis of this compound

The most direct and widely used method for synthesizing benzohydrazides is the reaction of a corresponding carboxylic acid ester or acid chloride with hydrazine hydrate. The synthesis from the parent carboxylic acid is also feasible.

Experimental Protocol: Synthesis from Methyl 2,3-Dichlorobenzoate

This protocol is adapted from general procedures for hydrazide synthesis.[11]

-

Esterification: To a solution of 2,3-dichlorobenzoic acid (1.0 eq) in methanol (MeOH), slowly add thionyl chloride (SOCl₂) (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting acid.

-

Work-up (Ester): Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2,3-dichlorobenzoate, which can be used directly or purified by column chromatography.

-

Hydrazinolysis: Dissolve the methyl 2,3-dichlorobenzoate (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (N₂H₄·H₂O) (5-10 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford the pure this compound.

5.2. Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group.

-

Formation of Hydrazones: It readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable hydrazone derivatives. This reaction is fundamental to its use as a building block for more complex molecules with potential biological activity.[3][11][12]

-

Cyclization Reactions: The hydrazide moiety is a key precursor for synthesizing five-membered heterocycles. For example, reaction with carbon disulfide can lead to oxadiazoles, while reaction with β-ketoesters can yield pyrazoles.

-

Influence of Dichloro-substituents: The two electron-withdrawing chlorine atoms decrease the electron density on the aromatic ring, making it less susceptible to electrophilic substitution. They also influence the acidity of the N-H protons and the overall lipophilicity of the molecule and its derivatives.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for the synthesis of target molecules in pharmaceutical and agrochemical research.

The core utility of this compound lies in its role as a synthon for generating libraries of novel compounds for biological screening. The hydrazide-hydrazone scaffold is a known pharmacophore, and studies on related dichlorinated hydrazones have demonstrated significant antimicrobial activities.[12] For example, hydrazones with a 2,4-dichloro moiety have shown promising bactericidal and fungicidal effects, even against drug-resistant strains.[12] The 2,3-dichloro substitution pattern offers a different electronic and steric profile that can be explored for new structure-activity relationships (SAR).

The parent compound, 2,3-dichlorobenzoic acid, is itself an important intermediate for pharmaceuticals like the anti-epileptic drug Lamotrigine, highlighting the value of the 2,3-dichlorophenyl motif in bioactive molecules.[13]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on GHS data for analogous compounds like 2-chlorobenzohydrazide and 3-chlorobenzohydrazide, the following hazards are likely:[5][9][14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structure combines the proven reactivity of the hydrazide functional group with the modulating effects of a dichlorinated aromatic ring. This makes it an ideal starting point for the synthesis of novel hydrazones and heterocyclic compounds, which are classes of molecules with rich and diverse pharmacological potential. For researchers and scientists in drug discovery, this compound represents a key tool for generating new chemical entities with tailored properties for biological applications.

References

- Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. (2024).

- (2,3-Dichlorophenyl)hydrazine | 13147-14-3. (n.d.). Smolecule.

- Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2025).

- 2,3-dichloro-N'-(4-chlorobenzoyl)benzohydrazide. (n.d.). PubChem.

- What are the synthesis and applications of 2,3-Dichlorobenzoic acid? (n.d.). Guidechem.

- 2-Chlorobenzohydrazide. (n.d.). PubChem.

- 2,3-Dichlorobenzoic acid synthesis. (n.d.). ChemicalBook.

- 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.).

- Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones. (2021). PubMed.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.

- (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses Procedure.

- A review on biological activities and chemical synthesis of hydrazide deriv

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.

- 2,3-Dichlorobenzoyl cyanide synthesis. (n.d.). ChemicalBook.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 2,3-Dichloropropene(78-88-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,4-Dichlorobenzoic acid hydrazide - Optional[1H NMR]. (n.d.). SpectraBase.

- 2,3-Dichlorobenzaldehyde. (n.d.). PubChem.

- 2,3-Dichlorobenzoic acid. (n.d.). PubChem.

- Process for preparing 2,3-dichlorobenzaldehyde. (n.d.).

- Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. (2009). Chem Pharm Bull (Tokyo).

- 2,3-Dichlorobenzoic acid 97 50-45-3. (n.d.). Sigma-Aldrich.

- Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.

- 2,3-Dichlorobenzoyl cyanide | 77668-42-9. (n.d.). Sigma-Aldrich.

- 3-Chlorobenzohydrazide. (n.d.). PubChem.

- 4-Chlorobenzohydrazide. (n.d.). PubChem.

- 2,3-Dimethoxybenzaldehyde(86-51-1) IR Spectrum. (n.d.). ChemicalBook.

- INFRARED REFERENCE SPECTRA. (n.d.). PMDA.

- 2-Chlorobenzhydrazide. (2024). ChemBK.

Sources

- 1. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. 2,3-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 9. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dichlorobenzohydrazide, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. It details two primary, field-proven synthetic routes starting from 2,3-Dichlorobenzoic acid, offering in-depth mechanistic insights, step-by-step experimental protocols, and methods for purification and characterization. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of the final compound.

Introduction: The Significance of this compound

Substituted benzohydrazides are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic systems. Their importance is underscored by their prevalence in molecules exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its specific dichlorinated phenyl ring, offers a unique electronic and steric profile, making it a valuable synthon for creating novel therapeutic agents. The strategic placement of the chlorine atoms can significantly influence the pharmacological properties of the final drug candidate, making a reliable and well-understood synthetic route to this intermediate paramount for drug discovery programs.

This guide will explore the most practical and efficient methods for the laboratory-scale synthesis of this compound, focusing on providing a robust and reproducible experimental framework.

Strategic Synthesis Pathways

The synthesis of this compound from 2,3-Dichlorobenzoic acid is most effectively achieved through the activation of the carboxylic acid moiety, followed by nucleophilic acyl substitution with hydrazine. Two principal pathways are presented, each with distinct advantages and considerations.

Pathway A: Two-Step Synthesis via Ester Intermediate

This classic and highly reliable method involves two discrete steps:

-

Esterification: Conversion of 2,3-Dichlorobenzoic acid to a methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to form the desired hydrazide.

The rationale for this two-step approach lies in the enhanced reactivity of the ester carbonyl carbon compared to the carboxylate anion that would form if the carboxylic acid were directly reacted with the basic hydrazine. The ester serves as an excellent acylating agent for this transformation.

Pathway B: Two-Step Synthesis via Acyl Chloride Intermediate

A more direct and often faster route involves:

-

Acyl Chloride Formation: Conversion of 2,3-Dichlorobenzoic acid to 2,3-Dichlorobenzoyl chloride.

-

Acylation of Hydrazine: Reaction of the highly reactive acyl chloride with hydrazine hydrate.

This pathway leverages the exceptional electrophilicity of the acyl chloride. However, it requires careful handling of the moisture-sensitive and corrosive acyl chloride and the highly reactive thionyl chloride used in its preparation.

Figure 1: Overview of primary synthesis pathways for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.

Fischer Esterification (Pathway A)

The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The carboxylic acid carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The use of excess alcohol as the solvent is a key experimental choice that drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Acyl Chloride Formation (Pathway B)

Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acyl chlorides. The mechanism involves the conversion of the hydroxyl group into a superior leaving group.[1][2][3]

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.

-

Intermediate Formation: A highly reactive chlorosulfite intermediate is formed.

-

Nucleophilic Acyl Substitution: The chloride ion, generated in the process, acts as a nucleophile and attacks the carbonyl carbon.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, driving the reaction to completion.

Hydrazinolysis of Esters and Acyl Chlorides

This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

-

Nucleophilic Attack: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of either the ester or the acyl chloride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Elimination: The intermediate collapses, eliminating the leaving group (methoxide from the ester or chloride from the acyl chloride).

-

Deprotonation: A final proton transfer step yields the stable benzohydrazide product.

The reaction with an acyl chloride is significantly more rapid and exothermic than with an ester due to the superior leaving group ability of the chloride ion.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis. Note: These protocols are adapted from established procedures for analogous substituted benzohydrazides, specifically the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, and should be optimized as needed.[2]

Pathway A: Synthesis via Methyl 2,3-Dichlorobenzoate

Step 1: Synthesis of Methyl 2,3-Dichlorobenzoate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,3-Dichlorobenzoic Acid | 191.01 | 19.1 g (0.1 mol) | 1.0 |

| Methanol (MeOH) | 32.04 | 200 mL | Solvent |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | Catalyst |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-Dichlorobenzoic acid (19.1 g, 0.1 mol).

-

Add methanol (200 mL) and stir until the acid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-Dichlorobenzoate as a crude oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Methyl 2,3-Dichlorobenzoate | 205.04 | 20.5 g (0.1 mol) | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 15 mL (~0.3 mol) | ~3.0 |

| Ethanol (95%) | 46.07 | 150 mL | Solvent |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude Methyl 2,3-Dichlorobenzoate (20.5 g, 0.1 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (15 mL, ~0.3 mol) to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate may be observed as the reaction proceeds. Monitor by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) and then with distilled water to remove excess hydrazine.

-

Dry the solid product under vacuum to obtain crude this compound.

-

Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.

Figure 2: Experimental workflow for the synthesis of this compound via Pathway A.

Pathway B: Synthesis via 2,3-Dichlorobenzoyl Chloride

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,3-Dichlorobenzoic Acid | 191.01 | 19.1 g (0.1 mol) | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL (~0.2 mol) | ~2.0 |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalyst |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride guard tube, add 2,3-Dichlorobenzoic acid (19.1 g, 0.1 mol).

-

Add thionyl chloride (15 mL, ~0.2 mol) and a few drops of DMF as a catalyst.

-

Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid acid will dissolve, and gas evolution will be observed.

-

The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure (or carefully under reduced pressure).

-

The resulting crude 2,3-Dichlorobenzoyl chloride is a liquid and can be used directly in the next step.

Step 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,3-Dichlorobenzoyl Chloride | 209.46 | ~20.9 g (0.1 mol) | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 15 mL (~0.3 mol) | ~3.0 |

| Dichloromethane (DCM) | 84.93 | 100 mL | Solvent |

Procedure:

-

Caution: This reaction is exothermic.

-

In a 250 mL Erlenmeyer flask, dissolve hydrazine hydrate (15 mL) in dichloromethane (50 mL) and cool the solution in an ice bath.

-

Dissolve the crude 2,3-Dichlorobenzoyl chloride from the previous step in dichloromethane (50 mL).

-

Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution over 30 minutes. A white precipitate will form immediately.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove hydrazine hydrochloride salts, and then with a small amount of cold dichloromethane.

-

Dry the product under vacuum. Recrystallize from ethanol to obtain pure this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most effective method for purifying the final solid product. Ethanol is a commonly used and effective solvent. The principle is to dissolve the crude hydrazide in a minimum amount of hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the mother liquor.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.05 g/mol |

| Appearance | White crystalline solid (expected) |

| Melting Point | To be determined experimentally |

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands.

-

~3300-3200 cm⁻¹: N-H stretching vibrations (from -NH-NH₂ group).

-

~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong absorption.

-

~1520-1550 cm⁻¹: N-H bending (Amide II band).

-

~750-800 cm⁻¹: C-Cl stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆): The spectrum should exhibit distinct signals for the aromatic and hydrazide protons.

-

~10.0-9.5 ppm (singlet, 1H): -CO-NH - proton.

-

~7.8-7.3 ppm (multiplet, 3H): Aromatic protons of the dichlorophenyl ring. The specific splitting pattern will depend on the coupling between the three adjacent protons.

-

~4.5 ppm (broad singlet, 2H): -NH₂ protons. This signal is often broad and can exchange with D₂O.

-

-

¹³C NMR (in DMSO-d₆): The spectrum will show the expected number of carbon signals.

-

~165 ppm: Carbonyl carbon (-C =O).

-

~125-135 ppm: Six distinct signals for the aromatic carbons, with the carbons attached to chlorine atoms showing characteristic shifts.

-

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (205.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

Hydrazine Hydrate: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[3][4][5] All manipulations must be conducted in a certified chemical fume hood.[3] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or chloroprene), and safety goggles with a face shield, is mandatory.[3] It is crucial to avoid inhalation, ingestion, and skin contact.[3][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood, away from any moisture.

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, understanding the hazards of all chemicals used, and having appropriate spill-response materials readily available.

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways starting from 2,3-Dichlorobenzoic acid. The esterification-hydrazinolysis route is a robust and classic method, while the acyl chloride pathway offers a faster alternative. The choice of pathway may depend on the available equipment, time constraints, and the chemist's comfort level with handling highly reactive reagents. This guide provides the necessary theoretical background, practical protocols, and safety information to enable researchers to confidently synthesize and validate this important chemical intermediate for application in drug discovery and development.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

El-Sabbagh, O. I., et al. (2019). Synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide derivatives and assessment of antimicrobial efficacy against e. coli and b. subtilis. World Journal of Pharmaceutical Research, 8(13), 1029-1040. [Link]

-

University of California, Los Angeles. Standard Operating Procedure: Hydrazine. [Link]

-

Nexchem Ltd. Safety Data Sheet: Hydrazine Hydrate 55%. [Link]

Sources

- 1. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 2. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 2,3-Dichlorobenzohydrazide

This document provides an in-depth technical guide to the spectroscopic characterization of 2,3-Dichlorobenzohydrazide. As experimental spectra for this specific compound are not widely published, this guide adopts a predictive and interpretive approach, grounded in established spectroscopic principles and data from closely related analogues. This methodology mirrors the process a research or application scientist would undertake when encountering a novel compound, focusing on predicting the spectral features that would serve as a definitive fingerprint for its identification and quality control.

Foundational Analysis: Molecular Structure

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure. This compound (C₇H₆Cl₂N₂O) possesses several key features that will govern its spectral output: a dichlorinated aromatic ring, an amide (carbonyl) group, and a hydrazide (-NHNH₂) moiety. The substitution pattern on the benzene ring—with chlorine atoms at positions 2 and 3—creates a unique electronic environment and a specific coupling pattern for the remaining aromatic protons.

The structure dictates the number and type of signals we expect in each spectroscopic method. Understanding this is not just academic; it is the basis for designing experiments and interpreting the resulting data with confidence. For instance, the presence of labile N-H protons in the hydrazide group necessitates careful selection of an appropriate NMR solvent to ensure their observation.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for two primary reasons. First, its high polarity effectively dissolves the benzohydrazide. Second, as an aprotic solvent, it allows for the observation of the exchangeable N-H protons of the hydrazide group, which would be lost or broadened in protic solvents like D₂O or CD₃OD.[1]

-

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal standard, with its signal defined as 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Key parameters include a spectral width covering -2 to 12 ppm and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and two signals for the hydrazide protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~ 10.0 - 10.5 | Singlet (broad) | 1H | C(O)NH | The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is concentration-dependent. |

| ~ 7.7 - 7.8 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the carbonyl group, which is electron-withdrawing, shifting it downfield. It will be split by H-5 (J ≈ 7-8 Hz) and H-4 (J ≈ 1-2 Hz). |

| ~ 7.5 - 7.6 | Triplet (t) | 1H | H-5 | This proton is split by its two neighbors, H-4 and H-6, with similar coupling constants (J ≈ 7-8 Hz), resulting in a triplet. |

| ~ 7.3 - 7.4 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to a chlorine atom and will be split by H-5 (J ≈ 7-8 Hz) and H-6 (J ≈ 1-2 Hz). |

| ~ 4.5 - 5.0 | Singlet (broad) | 2H | NH₂ | The terminal amine protons are generally more shielded than the amide proton and often appear as a broad, exchangeable singlet.[2] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~ 165 | C =O | The carbonyl carbon of an amide or hydrazide is highly deshielded and appears significantly downfield. |

| ~ 135 | C 1 | The ipso-carbon attached to the carbonyl group. |

| ~ 132 | C 2 | The ipso-carbon attached to the first chlorine atom. |

| ~ 131 | C 3 | The ipso-carbon attached to the second chlorine atom. |

| ~ 130 | C 5 | Aromatic CH carbon. Data for 2-chlorobenzohydrazide shows aromatic carbons in this region.[3] |

| ~ 128 | C 6 | Aromatic CH carbon. |

| ~ 126 | C 4 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Rationale & Comparative Insights |

| 3300 - 3200 | N-H Stretch | Medium-Strong | Hydrazide (-NHNH₂) | Hydrazides typically show two bands in this region corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[4] |

| ~ 3050 | C-H Stretch (Aromatic) | Medium-Weak | Ar-H | Stretching vibrations for sp² C-H bonds appear just above 3000 cm⁻¹. |

| 1680 - 1640 | C=O Stretch (Amide I) | Strong | Amide C=O | The carbonyl stretch is one of the most intense and characteristic bands in the spectrum. Its position is influenced by conjugation and hydrogen bonding. |

| 1620 - 1580 | N-H Bend / C=C Stretch | Medium | Amide II / Aromatic | The Amide II band (a mix of N-H bending and C-N stretching) often overlaps with aromatic C=C stretching vibrations. |

| ~ 1470, 1430 | C=C Stretch (Aromatic) | Medium | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 800 - 700 | C-Cl Stretch | Strong | Aryl-Chloride | The C-Cl stretching vibration for aryl chlorides typically appears in this region. The specific pattern can sometimes give clues about the substitution. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The presence of two chlorine atoms will create a highly characteristic isotopic pattern.

Experimental Protocol: Mass Spectrum Data Acquisition

Electron Ionization (EI) is a classic technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺•): The molecular formula is C₇H₆Cl₂N₂O. The key feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (containing 2 x ³⁵Cl): m/z ≈ 204

-

M+2 peak (containing 1 x ³⁵Cl, 1 x ³⁷Cl): m/z ≈ 206

-

M+4 peak (containing 2 x ³⁷Cl): m/z ≈ 208

The expected intensity ratio of the M⁺ : M+2 : M+4 peaks will be approximately 100 : 65 : 10 , which is a definitive indicator for a molecule containing two chlorine atoms.[5]

Major Fragmentation Pathways: The molecular ion is unstable and will fragment into smaller, more stable ions. The most probable fragmentations involve cleavages alpha to the carbonyl group and the loss of neutral molecules.

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

| m/z (³⁵Cl isotopes) | Proposed Fragment | Formula | Notes |

| 204 | Molecular Ion [M]⁺• | [C₇H₆Cl₂N₂O]⁺• | Exhibits the characteristic 100:65:10 isotopic pattern for two chlorines. |

| 173 | [M - NHNH₂]⁺ | [C₇H₅Cl₂O]⁺ | Loss of the hydrazinyl radical. This forms the stable 2,3-dichlorobenzoyl cation. This fragment will also show a Cl₂ isotopic pattern. |

| 145 | [M - NHNH₂ - CO]⁺ | [C₆H₃Cl₂]⁺ | Subsequent loss of carbon monoxide (a neutral molecule) from the benzoyl cation to form the dichlorophenyl cation. This fragment will also show a Cl₂ isotopic pattern. |

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. A combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a complementary and comprehensive dataset for its unequivocal identification. The key identifiers are:

-

NMR: The specific three-proton pattern in the aromatic region of the ¹H NMR spectrum.

-

IR: The strong C=O (Amide I) absorption around 1650 cm⁻¹ and the N-H stretches above 3200 cm⁻¹.

-

MS: The definitive M⁺ : M+2 : M+4 isotopic cluster with a ratio of approximately 100:65:10, confirming the presence of two chlorine atoms.

When synthesizing or analyzing this compound, the experimental data should be compared against these predicted values. Any significant deviation would warrant further investigation into the sample's purity or structural integrity.

References

- The Royal Society of Chemistry. (2013). Supplementary Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79883, 2-Chlorobenzohydrazide.

- Science Publishing Group. (n.d.). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.

- ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from the National Institute of Standards and Technology.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from the National Institute of Standards and Technology.

- PubChem. (n.d.). 2,3-Dichlorobenzaldehyde.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Semantic Scholar. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides.

Sources

Crystal Structure Analysis of 2,3-Dichlorobenzohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,3-Dichlorobenzohydrazide, a compound of interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage the established protocols and data from closely related chlorinated benzohydrazide analogues to provide an in-depth, practical framework for researchers. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of a representative molecule, this document serves as an authoritative resource for scientists engaged in the structural elucidation of novel pharmaceutical compounds.

Introduction: The Significance of Structural Insight in Drug Design

Hydrazide moieties are prevalent scaffolds in a wide array of medicinally active compounds, exhibiting diverse biological activities. The substitution pattern of aromatic rings, such as the dichlorination in this compound, can significantly influence the molecule's conformational preferences, intermolecular interactions, and ultimately, its binding affinity to biological targets.

A precise understanding of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise spatial orientation of functional groups allows for the rational design of more potent and selective analogues.

-

Pharmacophore Modeling: The determined crystal structure provides a rigid and accurate template for computational modeling and virtual screening campaigns.

-

Polymorphism Screening: Identifying different crystalline forms of a drug candidate is critical, as polymorphs can exhibit distinct solubility, stability, and bioavailability profiles.

Given the absence of a published crystal structure for this compound, this guide will utilize data and methodologies from published structures of chlorinated benzohydrazide derivatives to illustrate the complete workflow of a crystal structure analysis.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. This section outlines a generalizable synthetic route and common crystallization techniques applicable to this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of a 2,3-dichlorobenzoyl derivative with hydrazine hydrate. A common precursor is 2,3-dichlorobenzoic acid, which can be synthesized from 2,3-dichloroaniline.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Esterification: To a solution of 2,3-dichlorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the methyl 2,3-dichlorobenzoate with a suitable organic solvent.

-

Purify the ester by column chromatography.

-

Hydrazinolysis: Dissolve the purified methyl 2,3-dichlorobenzoate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (3-5 equivalents).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Crystallization

The growth of high-quality single crystals is a process of systematic screening of various solvents and conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in the vapor phase.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Protocol: Crystallization Screening

-

Prepare saturated solutions of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

-

Dispense the solutions into small, clean vials.

-

For slow evaporation, cover the vials with a perforated film and leave them in a vibration-free environment.

-

For solvent diffusion, carefully layer a miscible anti-solvent (e.g., hexane, water) onto the solutions.

-

For cooling, heat the solutions to achieve saturation and then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Regularly inspect the vials under a microscope for the formation of single crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[1] Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial atomic positions are determined using direct methods or Patterson methods.[1] This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Structural Analysis of a Chlorinated Benzohydrazide Analogue: A Case Study

As a definitive crystal structure of this compound is not available, we will examine the key structural features of a closely related, published compound to illustrate the type of information that can be gleaned from such an analysis. For this purpose, we will consider the general structural characteristics observed in various chlorinated benzohydrazide and benzohydrazone structures.

In many reported crystal structures of similar compounds, the molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds.[3] For instance, N—H···O hydrogen bonds are commonly observed, where the hydrazide N-H group acts as a donor and the carbonyl oxygen atom of an adjacent molecule acts as an acceptor. These interactions often lead to the formation of chains or sheets within the crystal structure.

Table 1: Representative Crystallographic Data for a Chlorinated Benzohydrazide Analogue

| Parameter | Value |

| Chemical Formula | C₇H₇ClN₂O |

| Formula Weight | 170.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| CCDC Deposition No. | Example: 877375[4] |

Note: The values in this table are placeholders and would be populated with the specific data from the chosen analogue's crystallographic information file (CIF).

The conformation of the molecule, particularly the torsion angles around the C-C and C-N bonds, is another critical piece of information derived from the crystal structure. The dihedral angle between the aromatic ring and the hydrazide moiety provides insight into the degree of planarity of the molecule, which can have implications for its electronic properties and biological activity.

Conclusion and Future Directions

The crystal structure analysis of this compound, and related compounds, provides invaluable insights for drug discovery and development. A detailed understanding of the three-dimensional structure and intermolecular interactions is essential for rational drug design, lead optimization, and understanding structure-activity relationships.

While the crystal structure of the title compound is yet to be reported, the methodologies and analytical approaches outlined in this guide provide a robust framework for its future elucidation. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction, will undoubtedly contribute to a deeper understanding of its chemical and biological properties, paving the way for the development of novel therapeutics.

References

-

Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 2024.

-

Unveiling Molecular Architectures: Single Crystal X-ray Diffraction Techniques for Hydrazone Compounds. BenchChem, 2025.

-

Liu, et al. Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. ResearchGate, n.d.

-

Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. Authorea, 2024.

-

What are the synthesis and applications of 2,3-Dichlorobenzoic acid?. Guidechem, n.d.

-

Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. National Center for Biotechnology Information, n.d.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Advanced Materials, n.d.

-

2,3-Dichlorobenzoic acid synthesis. ChemicalBook, n.d.

-

CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online, n.d.

-

CCDC 2130342: Experimental Crystal Structure Determination. Creighton University, 2022.

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments, n.d.

-

Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. National Center for Biotechnology Information, n.d.

-

Single-crystal X-ray Diffraction. SERC (Carleton), 2007.

-

CCDC 2056036: Experimental Crystal Structure Determination. Arizona State University, n.d.

-

Process for preparing 2,3-dichlorobenzaldehyde. Google Patents, n.d.

-

2,3-Dichlorobenzaldehyde. PubChem, n.d.

-

2,3-Dichlorobenzoic acid 97 50-45-3. Sigma-Aldrich, n.d.

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, n.d.

-

Preparation and X-ray powder diffraction investigation of some complexes with hydrazone ligands. ResearchGate, 2020.

-

CCDC 1973098: Experimental Crystal Structure Determination : dichloro-[1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-ylidene]-({2-[(propan-2-yl)oxy]phenyl}methylidene)-ruthenium. KAUST Repository, n.d.

-

2-Chlorobenzohydrazide. PubChem, n.d.

-

2,3-Dichlorobenzoyl cyanide | 77668-42-9. Sigma-Aldrich, n.d.

-

Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 2007.

-

2,3-Dichlorobenzonitrile. PubChem, n.d.

-

Search - Access Structures. CCDC, n.d.

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Potential of Benzohydrazide Derivatives

Foreword: The Enduring Relevance of the Benzohydrazide Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a foundation for the development of diverse and potent therapeutic agents. The benzohydrazide moiety is a prime example of such a scaffold. Its synthetic tractability and the diverse biological activities exhibited by its derivatives have cemented its importance in the ongoing quest for novel drugs.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of benzohydrazide derivatives, moving beyond a mere cataloging of effects to an analysis of the underlying chemistry, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. The Benzohydrazide Scaffold: A Gateway to Chemical Diversity and Biological Activity

The benzohydrazide core, characterized by a benzene ring attached to a hydrazide group (-CONHNH₂), is a versatile building block in organic synthesis.[2][4] Its reactivity allows for straightforward modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological properties.[1][2] The ease of converting benzohydrazides into hydrazones through reaction with aldehydes or ketones is a particularly advantageous feature, as these Schiff bases are frequently associated with enhanced biological activity.[1]

The diverse biological activities reported for benzohydrazide derivatives include:

-

Antimicrobial: Exhibiting efficacy against a range of bacteria and fungi.[1][2][5]

-

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[1][2][6]

-

Antitubercular: Showing potent activity against Mycobacterium tuberculosis, including resistant strains.[7][8][9]

-

Antioxidant: Displaying the ability to scavenge free radicals.[4][10]

-

Anti-inflammatory: Exhibiting potential in mitigating inflammatory responses.[1][3]

This guide will delve into these key areas, providing both a theoretical framework and practical insights for researchers in the field.

II. Synthesis and Characterization: The Foundation of Discovery

The journey to uncovering the biological potential of benzohydrazide derivatives begins with their synthesis and rigorous characterization.

A. General Synthesis of Benzohydrazide Derivatives

A common and efficient method for synthesizing benzohydrazide derivatives involves the condensation reaction between a benzohydrazide and a substituted aldehyde or ketone.

Experimental Protocol: Microwave-Assisted Synthesis of Hydrazide-Hydrazone Derivatives [4]

This protocol offers a time-efficient and high-yield approach compared to conventional refluxing methods.[4]

-

Reactant Preparation: Dissolve equimolar amounts of 4-hydroxybenzohydrazide and the desired substituted benzaldehyde in a suitable solvent (e.g., ethanol) in a microwave-safe reaction vessel.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation in a Milestone FlexiWave microwave reactor. The power and time will need to be optimized for specific reactants but typically range from 350-500 W for a few minutes.[2]

-

Reaction Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the resulting crystals by filtration, wash with a non-polar solvent like hexane, and recrystallize from an ethanol/water mixture to obtain the pure hydrazide-hydrazone derivative.[4]

Causality in Experimental Choice: The use of microwave assistance significantly accelerates the reaction rate by providing rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating methods.[2][4] The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

B. Structural Elucidation

Accurate characterization of the synthesized compounds is paramount to ensure their identity and purity before biological evaluation. Standard spectroscopic techniques are employed for this purpose:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.[5][7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]

III. Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[5] Benzohydrazide derivatives have emerged as a promising class of compounds in this area.[1][5]

A. Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative and the microbial target, it is believed that the antimicrobial action of some benzohydrazide derivatives involves the disruption of the microbial cell wall or interference with essential enzymatic processes.[11] The azomethine group (-C=N-) present in many hydrazone derivatives is often crucial for their biological activity.[1]

B. In Vitro Evaluation of Antimicrobial Activity

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

-

Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri plates.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) on the surface of the agar.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.